2-Hexyl-1-octanol

Description

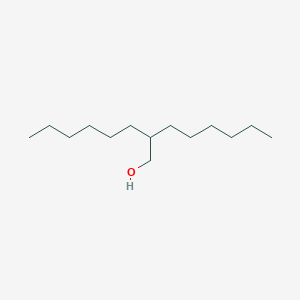

Structure

3D Structure

Properties

IUPAC Name |

2-hexyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMCWJOEQBZQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337921 | |

| Record name | 2-Hexyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-79-1 | |

| Record name | 2-Hexyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanol, 2-hexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYL-1-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8007Z3JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexyl-1-octanol for Researchers and Drug Development Professionals

Introduction

2-Hexyl-1-octanol (CAS: 19780-79-1) is a C14 branched-chain primary alcohol, classified as a Guerbet alcohol.[1][2] Its unique molecular structure, featuring a hexyl group at the β-position relative to the hydroxyl group, imparts a distinct set of physicochemical properties that differentiate it from its linear isomer, 1-tetradecanol.[3] These properties, including a low melting point, excellent thermal and oxidative stability, and good solubility in nonpolar media, make it a compound of significant interest for researchers, scientists, and drug development professionals.[4] This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in pharmaceutical and research settings.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[5] Its branched nature significantly disrupts the crystal lattice packing that is characteristic of linear long-chain alcohols, resulting in a substantially lower melting point and a broad liquid range.[3] This property is a hallmark of Guerbet alcohols and is a primary driver of their utility in various applications.[3]

Core Identifiers and Physicochemical Data

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while many properties are experimentally determined, some are predicted values from validated computational models.

| Property | Value | Source(s) |

| IUPAC Name | 2-hexyloctan-1-ol | [2] |

| Synonyms | 1-Octanol, 2-hexyl-; 2-hexyloctanol | [2] |

| CAS Number | 19780-79-1 | [2] |

| Molecular Formula | C₁₄H₃₀O | [2] |

| Molecular Weight | 214.39 g/mol | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [5] |

| Boiling Point | 162 °C at 15 mmHg | [6] |

| Density | 0.832 ± 0.06 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.4440 to 1.4480 | [7] |

| Flash Point | 56 °C (lit.) | [1] |

| Solubility | Insoluble in water (8.1E-4 g/L at 25 °C) | [7] |

| logP (Octanol/Water) | 4.536 (Crippen Method) | [8] |

Spectral Data and Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately 0.8-0.9 ppm corresponding to the two terminal methyl groups of the hexyl and octyl chains. A broad multiplet in the region of 1.2-1.6 ppm arises from the numerous methylene (-CH₂) groups in the aliphatic chains. A doublet at approximately 3.5 ppm corresponds to the two protons of the primary alcohol (-CH₂OH), coupled to the adjacent methine proton. The methine proton (-CH-) at the branch point would appear as a multiplet further downfield.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the primary alcohol carbon (-CH₂OH) around 66 ppm. The methine carbon at the branch point would be found around 40 ppm. The aliphatic methylene carbons would appear as a cluster of peaks in the 22-32 ppm region, and the terminal methyl carbons would be observed at approximately 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ region. A prominent C-O stretching vibration would be present around 1050 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) at m/z 214 due to facile fragmentation.[9] Common fragments include the loss of water (M-18) and cleavage of the C-C bonds adjacent to the branch point, leading to a series of alkyl fragments.[9] The base peak is often observed at m/z 57, corresponding to the butyl cation.[2]

Synthesis and Reactivity

The Guerbet Reaction: A Cornerstone of Synthesis

This compound is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[10] This reaction is a robust and industrially significant method for producing branched long-chain alcohols.[3] The reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The primary alcohol is dehydrogenated to an aldehyde in the presence of a catalyst.

-

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

-

Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated to the corresponding saturated alcohol.

-

Hydrogen Transfer: The initial alcohol starting material serves as the hydrogen donor for the hydrogenation step.

This sequence of reactions is typically carried out at high temperatures (180-360 °C) under pressure, using an alkali metal hydroxide or alkoxide as a base and a hydrogenation catalyst, such as Raney Nickel.[10]

Caption: Guerbet synthesis pathway for this compound.

Representative Experimental Protocol: Guerbet Synthesis

The following protocol is a representative procedure for the synthesis of a Guerbet alcohol, adapted from a procedure for a similar compound.[11]

Materials:

-

1-Octanol

-

Potassium hydroxide (KOH)

-

Dehydrogenation catalyst (e.g., Raney Nickel or a copper-based catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

High-pressure reactor equipped with a mechanical stirrer, temperature controller, and a Dean-Stark trap or equivalent for water removal.

Procedure:

-

Charge the reactor with 1-octanol, potassium hydroxide (typically 1-5 wt%), and the dehydrogenation catalyst.

-

Purge the reactor with an inert gas to remove air.

-

Heat the mixture to the reaction temperature (typically 180-220 °C) with vigorous stirring.

-

Maintain the reaction at temperature and pressure, continuously removing the water formed during the reaction.

-

Monitor the reaction progress by measuring water evolution or by periodic sampling and analysis (e.g., by gas chromatography).

-

Once the reaction is complete (i.e., water formation ceases), cool the reactor to room temperature.

-

Neutralize the basic catalyst with an acid (e.g., sulfuric acid or phosphoric acid).

-

Filter the reaction mixture to remove the solid catalyst and any precipitated salts.

-

Purify the crude this compound by vacuum distillation.

Reactivity of the Hydroxyl Group

As a primary alcohol, the hydroxyl group of this compound can undergo a variety of common alcohol reactions, making it a versatile chemical intermediate.

Caption: Key reactions of the this compound hydroxyl group.

-

Esterification: this compound readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters.[12] These esters are used as emollients, lubricants, and plasticizers.[4] The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or can be carried out using enzymatic catalysts like lipases for milder conditions.[12]

-

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

-

Oxidation: As a primary alcohol, this compound can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further oxidized to a carboxylic acid (2-hexyl-1-octanoic acid) using strong oxidizing agents such as potassium permanganate or chromic acid.[13][14]

Applications in Research and Drug Development

The unique combination of a branched, lipophilic alkyl chain and a reactive primary hydroxyl group makes this compound a valuable tool for researchers and drug development professionals.[11]

Solvent for Poorly Soluble Drugs

The branched structure and significant nonpolar character of this compound make it an effective solvent for a range of poorly water-soluble active pharmaceutical ingredients (APIs).[11] Its high boiling point and low volatility are advantageous in formulation processes.[4]

Microemulsions for Drug Delivery

This compound can serve as the oil phase in the formulation of microemulsions.[15] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance the solubility and bioavailability of both lipophilic and hydrophilic drugs.[15] Their small droplet size (typically <100 nm) provides a large interfacial area, which can improve drug release and absorption.[16]

Representative Protocol: Microemulsion Formulation

This protocol provides a general methodology for the preparation of an oil-in-water (O/W) microemulsion, where this compound can be used as the oil phase.

Materials:

-

This compound (Oil phase)

-

Surfactant (e.g., Tween 80, Polysorbate 20)

-

Co-surfactant (e.g., Ethanol, Propylene glycol)

-

Purified water (Aqueous phase)

-

Active Pharmaceutical Ingredient (API)

Procedure:

-

Phase Preparation:

-

Oil Phase: Dissolve the lipophilic API in this compound.

-

Aqueous Phase: Dissolve the hydrophilic components in purified water.

-

-

Surfactant/Co-surfactant Mixture: Prepare a mixture of the surfactant and co-surfactant at a predetermined ratio.

-

Titration: Slowly add the aqueous phase to the surfactant/co-surfactant mixture with gentle stirring. Then, titrate this mixture with the oil phase under constant stirring until a clear, transparent microemulsion is formed.

-

Equilibration: Allow the system to equilibrate for several hours to ensure thermodynamic stability.

-

Characterization: Characterize the microemulsion for droplet size, polydispersity index, zeta potential, and drug content.

Penetration Enhancer in Topical and Transdermal Formulations

As a fatty alcohol, this compound can function as a penetration enhancer in topical and transdermal drug delivery systems. It is thought to reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby reducing its barrier function and facilitating the permeation of APIs into the deeper layers of the skin and systemic circulation.

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of any compound is critical in a research and development setting.

-

Acute Toxicity: this compound exhibits low acute oral toxicity.[17][18]

-

Irritation: It is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1]

-

Handling Precautions: Handle in a well-ventilated area to avoid inhalation of vapors.[1] Store in a tightly closed container in a cool, dry place.[1]

Environmental Fate

-

Biodegradability: Based on OECD 301B and 301F tests, this compound is not considered to be readily biodegradable.[10] This is a common characteristic of highly branched organic molecules.

-

Aquatic Toxicity: Long-chain alcohols, including branched isomers, can exhibit aquatic toxicity.[19] The toxicity is related to their lipophilicity and ability to act as non-polar narcotics.[20] However, for longer chain alcohols (around C14 and above), their extremely low water solubility often limits their bioavailability and thus their observable toxicity in aquatic systems.[19]

Conclusion

This compound is a versatile and valuable compound for researchers and drug development professionals. Its unique physical properties, stemming from its branched Guerbet alcohol structure, make it an excellent solvent and formulation component for poorly soluble drugs, particularly in the development of microemulsions and topical delivery systems. A solid understanding of its synthesis via the Guerbet reaction and the reactivity of its primary hydroxyl group opens up possibilities for its use as a chemical intermediate in the synthesis of novel excipients and drug candidates. As with any chemical, adherence to appropriate safety and handling procedures is paramount to ensure its safe and effective use in the laboratory and beyond.

References

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C14H30O | CID 545551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hexyl-1-n-octanol | 19780-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 19780-79-1 [chemicalbook.com]

- 7. This compound (CAS 19780-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chemeo.com [chemeo.com]

- 9. This compound [webbook.nist.gov]

- 10. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 11. Global Guerbet Alcohols Market Worth US$ 1.74 Billion [globenewswire.com]

- 12. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters [mdpi.com]

- 13. DE10232458A1 - Production of Guerbet acids comprises reaction of a Guerbet alcohol in the presence of a dehydrogenation catalyst to form a Guerbet aldehyde followed by oxidation with oxygen or an oxygen-containing gas - Google Patents [patents.google.com]

- 14. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 15. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]

- 16. jsirjournal.com [jsirjournal.com]

- 17. dtsc.ca.gov [dtsc.ca.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Introduction: Unveiling the Unique Architecture of a C14 Guerbet Alcohol

An In-Depth Technical Guide to 2-Hexyl-1-octanol (CAS: 19780-79-1)

This compound, identified by the CAS number 19780-79-1, is a C14 branched-chain primary alcohol.[1][2][3] It belongs to a significant class of compounds known as Guerbet alcohols, which are characterized by their β-branched structure.[4][5][6] This specific molecular architecture—a hexyl group at the second carbon of an octanol backbone—is the direct result of the Guerbet reaction, a self-condensation of alcohols at elevated temperatures.[4][6][7]

The branching imparts a unique set of physicochemical properties that distinguish this compound and other Guerbet alcohols from their linear-chain counterparts.[4][5] Key among these are a significantly lower melting point, rendering them liquid over a broad temperature range, enhanced oxidative and thermal stability, and low volatility.[4][6][8] These attributes make this compound a highly versatile and valuable molecule in a multitude of applications, including cosmetics, industrial lubricants, and as a key intermediate in chemical synthesis.[9] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, grounded in established scientific principles and methodologies.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are quantitatively summarized below. These data are essential for predicting its behavior in various formulations and reaction conditions.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 19780-79-1 | [2][3] |

| Molecular Formula | C₁₄H₃₀O | [1][2][10] |

| Molecular Weight | 214.39 g/mol | [1][2][11] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 162 °C at 15 mmHg | [1][3] |

| Melting/Freezing Point | 13.0 °C (literature) | [10] |

| Flash Point | 110 °C | [1] |

| Density / Specific Gravity | ~0.83 g/cm³ | [2] |

| Refractive Index | 1.4440 to 1.4480 | [2][3] |

| Solubility | Insoluble in water (predicted) | [1][12] |

| logP (Octanol/Water) | 4.536 - 5.9 (predicted) | [12][13] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

| Spectroscopic Data | Value | Source(s) |

| GC-MS | Mass spectra available in NIST database | [11] |

| Kovats Retention Index (Polar Column) | 2069, 2162 | [14][15] |

| ¹³C NMR Spectra | Data available via SpectraBase | [16] |

Synthesis Pathway: The Guerbet Reaction

The industrial synthesis of this compound is achieved through the Guerbet reaction, a base-catalyzed dimerization of a primary alcohol.[4][7] In this specific case, 1-heptanol would be the starting material to produce C14 Guerbet alcohol, though the reaction can also occur between two different alcohols. The reaction proceeds through a sequence of dehydrogenation, aldol condensation, and subsequent hydrogenation steps.[4]

The mechanism requires a catalyst capable of facilitating both hydrogenation/dehydrogenation and aldol condensation.[4] This dual functionality is crucial for driving the reaction to completion.

Reaction Mechanism

The core mechanism of the Guerbet reaction is a four-step process:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with another molecule of itself.

-

Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is hydrogenated, first at the carbon-carbon double bond and then at the carbonyl group, yielding the final β-branched primary alcohol.[4]

Caption: Guerbet reaction mechanism for branched alcohol synthesis.

Experimental Protocol: Synthesis of 2-Hexyl-decanol (A C16 Analogue)

Objective: Synthesize 2-hexyl-1-decanol from 1-octanol via a catalyzed Guerbet reaction.

Materials:

-

1-octanol (40 g)

-

Granular potassium hydroxide (0.6 g, 1.5 wt%)

-

Copper-nickel catalyst on a hydrotalcite support (0.4 g)[17]

-

Nitrogen gas supply

-

Standard laboratory glassware including a five-neck flask, magnetic stirrer, condenser, and a Dean-Stark apparatus.

Procedure:

-

Reactor Setup: Charge a 100 mL five-neck flask with 1-octanol, potassium hydroxide, and the copper-nickel catalyst.[17] Equip the flask with a magnetic stirrer, temperature probe, nitrogen inlet, condenser, and a Dean-Stark trap to collect the water formed during the reaction.[17]

-

Inert Atmosphere: Purge the system with a steady flow of nitrogen gas (50-60 mL/min) to create an inert environment.

-

Reaction Initiation: Heat the mixture to the boiling point of 1-octanol (approximately 195 °C) while stirring.[17]

-

Reaction Monitoring: Maintain the temperature and monitor the reaction progress. Water will be collected in the Dean-Stark trap as the reaction proceeds, providing a visual indicator of conversion. The reaction can be monitored over several hours.

-

Work-up and Purification: Upon completion, the crude reaction mixture is cooled. Post-reaction purification typically involves several steps to remove unreacted starting material, catalysts, and byproducts. These steps may include:

-

Analysis: The final product composition and purity are analyzed using Gas Chromatography (GC).[17]

Applications and Mechanistic Insights

The unique properties of this compound make it a functional ingredient in several high-performance applications.

Caption: Key application areas for this compound.

-

Cosmetics and Personal Care: this compound and similar Guerbet alcohols are prized as emollients in skincare and hair care formulations. The branched structure disrupts the crystalline packing that occurs with linear fatty alcohols, resulting in a product that is liquid at room temperature and provides a smooth, silky, and non-greasy feel on the skin.[8] It functions as a skin-conditioning agent by forming a non-occlusive film that helps to reduce moisture loss. Its low volatility also makes it a suitable solvent and carrier for fragrance ingredients.

-

Lubricants and Plasticizers: The excellent thermal stability and low pour point of Guerbet alcohols make them ideal base fluids or additives in the formulation of high-performance lubricants and metalworking fluids.[6] Their branched nature interferes with the alignment of polymer chains, making them effective plasticizers.[4][5]

-

Chemical Intermediate: The primary alcohol group of this compound is a reactive site for further chemical modification.[6] It is a key starting material for the synthesis of Guerbet esters, which are also widely used as emollients and lubricants.[4][5][8] Oxidation of the alcohol yields the corresponding Guerbet acid.[7]

Safety, Handling, and Toxicology

Proper handling of this compound is essential in a research and development setting. The following information is synthesized from available Safety Data Sheets (SDS).

-

General Handling: Handle in a well-ventilated area.[10] Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[10] Avoid contact with skin and eyes and prevent the formation of aerosols or mists.[10] Use non-sparking tools and take measures to prevent electrostatic discharge.[10][18]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[18] Keep away from all sources of ignition, including heat, sparks, and open flames.[18]

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[10][18]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[18] Skin contact may cause inflammation, itching, or redness.[1]

-

Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[18]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical advice if feeling unwell.[18]

-

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[10] Wear self-contained breathing apparatus (SCBA) if necessary.[10]

-

Toxicological Profile: Detailed toxicological data for this specific compound is limited. It is generally considered to have low irritation potential.[6] However, as with any chemical, unnecessary exposure should be avoided. Some safety data sheets indicate it can be harmful in contact with skin.[18]

Conclusion

This compound is a prime example of how molecular architecture dictates function. As a Guerbet alcohol, its β-branched structure confers a set of highly desirable properties, including a low melting point, high stability, and excellent emollient characteristics. These attributes are a direct consequence of the Guerbet reaction, a robust and scalable synthesis route. For researchers and drug development professionals, this compound offers a versatile platform—whether as a high-performance excipient in topical formulations, a stable solvent, or a foundational intermediate for the synthesis of novel esters and other derivatives. A thorough understanding of its physicochemical properties and safety protocols is paramount to leveraging its full potential in advanced applications.

References

- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (n.d.). MDPI.

- Chemical Properties of this compound (CAS 19780-79-1). (n.d.). Cheméo.

- 2-hexyl-octan-1-ol. (n.d.). Terra Mater.

- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025). PubMed.

- O'Lenick, A. J., Jr. (n.d.). A Review of Guerbet Chemistry. Scientific Spectator.

- Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (n.d.). MDPI.

- Guerbet Compounds. (2019). AOCS.

- HEXYLDECANOL. (n.d.). Ataman Kimya.

- This compound | C14H30O. (n.d.). PubChem - NIH.

- 2-Hexyl-1-n-octanol 19780-79-1. (n.d.). Tokyo Chemical Industry UK Ltd.

- The Role of 2-Hexyl-1-decanol in Sustainable Personal Care. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). NIST WebBook - National Institute of Standards and Technology.

- This compound. (n.d.). NIST WebBook.

- 2-Hexyl-1-octanola. (n.d.). NMPPDB.

- This compound. (n.d.). Cheméo.

Sources

- 1. aksci.com [aksci.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 19780-79-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificspectator.com [scientificspectator.com]

- 7. aocs.org [aocs.org]

- 8. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters [mdpi.com]

- 9. 2-hexyl-octan-1-ol - Terra Mater [terra-mater.be]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound (CAS 19780-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. nmppdb.com.ng [nmppdb.com.ng]

- 14. This compound [webbook.nist.gov]

- 15. chemeo.com [chemeo.com]

- 16. This compound | C14H30O | CID 545551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

Synthesis of 2-Hexyl-1-octanol via Guerbet reaction

An In-Depth Technical Guide to the Synthesis of 2-Hexyl-1-decanol via the Guerbet Reaction

A Note on Nomenclature: The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[1] The self-condensation of 1-octanol (a C8 alcohol) yields 2-hexyl-1-decanol (a C16 alcohol). This guide will focus on this specific, well-documented transformation.

Introduction: The Significance of Guerbet Alcohols

2-Hexyl-1-decanol is a branched-chain primary alcohol, a member of the class of compounds known as Guerbet alcohols. Unlike their linear isomers, Guerbet alcohols exhibit uniquely low melting points and excellent fluidity, making them highly valuable in a multitude of applications.[2][3] They serve as key ingredients in cosmetics and personal care products as emollients and skin-conditioning agents, precursors for industrial surfactants and plasticizers, and versatile chemical intermediates.[4] The primary and most efficient route for the synthesis of these β-alkylated dimer alcohols is the Guerbet reaction, a process known for over a century but of growing importance due to the increasing availability of bio-based alcohol feedstocks.[2][3]

This guide provides a comprehensive technical overview of the synthesis of 2-hexyl-1-decanol from 1-octanol, designed for researchers, chemists, and professionals in process development. We will delve into the reaction mechanism, explore catalytic systems, provide a detailed experimental protocol, and discuss strategies for process optimization and product purification.

The Guerbet Reaction: A Mechanistic Overview

The Guerbet reaction is a sophisticated catalytic process that transforms a primary alcohol into its larger, β-branched dimer. The overall reaction for the synthesis of 2-hexyl-1-decanol from 1-octanol is:

2 C₆H₁₃CH₂CH₂OH → C₆H₁₃CH(CH₂CH₂C₅H₁₁)CH₂OH + H₂O

This transformation is not a single-step event but a cascade of four distinct, sequential reactions that must be catalyzed effectively. A successful Guerbet catalyst must possess a combination of functionalities: dehydrogenation/hydrogenation capabilities and typically basic or acid-base properties.[3][5]

The four core steps are:

-

Dehydrogenation: The initial step involves the oxidation of the starting alcohol (1-octanol) to its corresponding aldehyde (octanal). This is a reversible reaction that generates a hydrogen molecule, which will be consumed in the final step.[1][6]

-

Aldol Condensation: Two molecules of the newly formed aldehyde then undergo a base-catalyzed aldol condensation. One aldehyde molecule is enolized, and the resulting enolate attacks the carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde.[7]

-

Dehydration: The β-hydroxy aldehyde intermediate is unstable under the typical high-temperature conditions of the Guerbet reaction and rapidly dehydrates to form an α,β-unsaturated aldehyde (2-hexyl-2-decenal).[7]

-

Hydrogenation: In the final step, the α,β-unsaturated aldehyde is reduced to the saturated Guerbet alcohol (2-hexyl-1-decanol). This hydrogenation is accomplished by the hydrogen generated in the initial dehydrogenation step, making the process a hydrogen auto-transfer reaction.[1][5]

Caption: The four-step mechanism of the Guerbet reaction.

Catalytic Systems for the Synthesis of 2-Hexyl-1-decanol

The choice of catalyst is paramount to achieving high conversion and selectivity in the Guerbet reaction. The catalyst must effectively balance dehydrogenation/hydrogenation activity with the acid-base properties required for the aldol condensation and dehydration steps.[3][8] Catalysts can be broadly categorized as homogeneous or heterogeneous.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Alkali metal hydroxides (e.g., KOH, NaOH), alkoxides (e.g., NaOEt), transition metal complexes (e.g., Ru, Ir complexes).[1][9][10] | High activity and selectivity, milder reaction conditions possible.[11] | Difficult to separate from the product mixture, potential for equipment corrosion, catalyst recycling is challenging.[9] |

| Heterogeneous | Metal oxides (e.g., MgO), hydrotalcite-derived mixed oxides (e.g., CuNi-MgAlOx), supported metals (e.g., Pd/C, Cu-Ni on supports).[8][12][13] | Easy separation and recycling, enhanced thermal stability, suitable for continuous flow processes.[13] | Often require higher temperatures and pressures, can be prone to deactivation, may have lower selectivity than homogeneous counterparts.[11] |

For the synthesis of 2-hexyl-1-decanol, a combination of a strong base like potassium hydroxide (KOH) with a hydrogenation/dehydrogenation catalyst is common.[14] Heterogeneous systems, such as copper-nickel catalysts supported on hydrotalcite, have shown remarkable activity and selectivity, offering a more industrially viable option due to their ease of separation.[12][14] The bimetallic nature of Cu-Ni is thought to be beneficial, with Ni potentially enhancing the final hydrogenation step and improving catalyst stability.[12]

Experimental Protocol: Synthesis of 2-Hexyl-1-decanol from 1-Octanol

This protocol is adapted from established procedures for the Guerbet condensation of 1-octanol.[14][15]

Materials:

-

1-Octanol (reagent grade)

-

Potassium hydroxide (KOH), granular

-

Copper-nickel on a hydrotalcite support (or other suitable heterogeneous Guerbet catalyst)

-

High-purity nitrogen gas

-

Standard laboratory glassware (multi-neck round-bottom flask, condenser, Dean-Stark trap, thermometer/temperature probe, magnetic stirrer, heating mantle)

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

-

Apparatus Setup: Assemble a multi-neck flask with a magnetic stir bar, a condenser fitted with a Dean-Stark trap to collect the water byproduct, a nitrogen inlet, and a temperature probe.

-

Charging the Reactor: To the flask, add 1-octanol, granular potassium hydroxide (typically 1.5 wt% relative to the alcohol), and the heterogeneous catalyst (e.g., Cu-Ni on hydrotalcite, ~1 wt%).[14]

-

Inert Atmosphere: Begin stirring and purge the system with a steady flow of nitrogen (e.g., 50-60 mL/min) to remove air and prevent oxidative side reactions.[15]

-

Heating and Reaction: Heat the mixture to the reflux temperature of 1-octanol (~195 °C). The reaction is typically conducted at temperatures between 190 °C and 225 °C.[14] Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Reaction Monitoring: Maintain the reaction at temperature for several hours (e.g., 6-8 hours). The reaction can be monitored by tracking the amount of water produced or by taking small aliquots for analysis by Gas Chromatography (GC).

-

Cooldown and Workup: Once the reaction is complete (as indicated by the cessation of water formation or GC analysis), turn off the heat and allow the mixture to cool to room temperature under the nitrogen atmosphere.

-

Catalyst Removal: The cooled reaction mixture, which will be a liquid, can then be centrifuged or filtered to remove the solid heterogeneous catalyst and any precipitated potassium carboxylate soaps that may have formed as byproducts.[14]

-

Purification: The crude product is then purified by vacuum distillation to separate the desired 2-hexyl-1-decanol from unreacted 1-octanol and higher molecular weight byproducts.[16][17]

Process Optimization and Control of Side Reactions

Achieving high yields of the desired Guerbet alcohol requires careful control of reaction parameters to suppress unwanted side reactions.[7]

-

Temperature: The reaction is conducted at high temperatures (typically >180 °C) to favor the endothermic dehydrogenation step and facilitate the dehydration of the aldol adduct.[1] However, excessively high temperatures can lead to thermal degradation and other side reactions.

-

Water Removal: Continuous removal of water via a Dean-Stark trap or by operating under a nitrogen sweep is crucial. This shifts the equilibrium of the reaction towards the products, in accordance with Le Chatelier's principle.[14]

-

Catalyst Deactivation: The strong base (KOH) can react with intermediate aldehydes via the Cannizzaro or Tishchenko reactions to form carboxylic acids and esters, respectively.[1][7] These acids can neutralize the basic catalyst, leading to deactivation.[9] Maintaining an inert atmosphere helps to minimize the formation of these acidic byproducts.[15]

-

Common Byproducts: Besides carboxylic acids and esters, other potential side reactions include the formation of ethers through the dehydration of the starting alcohol and further condensation of the Guerbet product to form even heavier alcohols.[9][12] The choice of catalyst and reaction conditions must be optimized to minimize these pathways.

Characterization of 2-Hexyl-1-decanol

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography (GC): Used to determine the purity of the distilled product and quantify any remaining starting material or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the 2-hexyl-1-decanol molecule.[18]

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of the hydroxyl (-OH) functional group and the absence of carbonyl (C=O) groups from aldehyde or ester impurities.

Physicochemical Properties of 2-Hexyl-1-decanol:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O | |

| Molecular Weight | 242.44 g/mol | |

| Appearance | Colorless to pale yellow liquid | [19] |

| Melting Point | -26 to -30 °C | [20] |

| Boiling Point | ~182 °C @ 15 mmHg | [20] |

| Density | ~0.836 g/mL @ 25 °C | [19] |

Conclusion

The Guerbet reaction represents a powerful and versatile method for the synthesis of high-value branched alcohols like 2-hexyl-1-decanol from simpler, linear feedstocks. The success of the synthesis hinges on a deep understanding of the multi-step reaction mechanism and the careful selection of a catalytic system that balances the required dehydrogenation, condensation, and hydrogenation functionalities. By optimizing reaction conditions to favor the desired pathway and suppress side reactions, it is possible to achieve high yields of this industrially important chemical. The continued development of robust and recyclable heterogeneous catalysts will further enhance the efficiency and sustainability of this classic yet highly relevant organic transformation.

References

- Gabriëls, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization.

- van der Heijden, M. S., et al. (2021). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. MDPI.

- Kozlowski, J. T., & Davis, R. J. (2013). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.

- Gabriëls, D., et al. (2015).

- Wikipedia. (n.d.). Guerbet reaction.

- Faba, J., et al. (2022). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.

- Rico-Ramirez, V., et al. (2022).

- Gabriëls, D., et al. (2015).

- ChemicalBook. (n.d.). 2-Hexyl-1-decanol synthesis.

- Cucciniello, R., & Vavasori, A. (2023). The mild side of the Guerbet reaction. A mini-review. Unibo.

- BenchChem. (2025).

- AOCS. (2019). Guerbet Compounds.

- Herreyre, S., et al. (2021).

- Guidechem. (n.d.). What are the preparation methods and effects of 2-Hexyl-1-decanol?.

- ResearchGate. (2013). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.

- Google Patents. (n.d.). Method for producing metal-free guerbet alcohols.

- ResearchG

- BenchChem. (2025). Technical Support Center: Optimizing Guerbet Alcohol Synthesis.

- Royal Society of Chemistry. (2025). State-of-the-art advances in homogeneous molecular catalysis for the Guerbet upgrading of bio-ethanol to fuel-grade bio-butanol.

- BenchChem. (2025). 2-Hexyl-1-decanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. State-of-the-art advances in homogeneous molecular catalysis for the Guerbet upgrading of bio-ethanol to fuel-grade bio-butanol - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05931J [pubs.rsc.org]

- 11. cris.unibo.it [cris.unibo.it]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 14. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. EP1003700B1 - Method for producing metal-free guerbet alcohols - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. aocs.org [aocs.org]

The Solubility Profile of 2-Hexyl-1-octanol in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-hexyl-1-octanol, a C14 branched-chain alcohol, in a diverse range of organic solvents. Recognizing the pivotal role of solubility in applications spanning drug formulation, specialty chemicals, and materials science, this document moves beyond empirical data to offer a predictive and mechanistic understanding of its behavior. By leveraging the principles of "like dissolves like," polarity, and hydrogen bonding, and employing the predictive power of Hansen Solubility Parameters (HSP), this guide equips researchers, scientists, and drug development professionals with the necessary tools to rationally select solvents and design robust formulations. Furthermore, a detailed experimental protocol for the visual determination of miscibility is provided to enable practical verification of the theoretical predictions.

Introduction: The Significance of this compound and its Solubility

This compound (C₁₄H₃₀O) is a primary alcohol characterized by its branched alkyl chain.[1][2] This unique structure, featuring a total of fourteen carbon atoms, imparts a distinct set of physicochemical properties that influence its interactions with other molecules.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in numerous applications. In the pharmaceutical industry, for instance, solubility is a critical determinant of a drug's bioavailability and the performance of liquid formulations. For materials scientists, the choice of solvent can dictate the morphology of polymers and the homogeneity of coatings.

This guide provides a foundational understanding of the principles governing the solubility of this branched-chain alcohol and introduces a powerful predictive tool, Hansen Solubility Parameters, to forecast its miscibility with a wide array of organic solvents.

Theoretical Framework: Unraveling the Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[3][4][5][6][7][8] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, three key factors dictate its solubility in organic solvents: polarity, hydrogen bonding, and the influence of its molecular structure.

The Role of Polarity

Organic molecules can be broadly classified as polar or non-polar. This polarity arises from the distribution of electron density within the molecule. This compound possesses a polar hydroxyl (-OH) group and a large, non-polar alkyl chain.[3][4][5][6][7][8] The presence of the hydroxyl group allows for dipole-dipole interactions, contributing to its overall polarity. However, the extensive hydrocarbon portion of the molecule dominates its character, rendering it a predominantly non-polar compound. Consequently, this compound is expected to exhibit greater solubility in non-polar and weakly polar organic solvents.

The Influence of Hydrogen Bonding

The hydroxyl group of this compound is capable of both donating and accepting a hydrogen bond.[3][4][5][6][7][8] This ability to form hydrogen bonds significantly influences its solubility in protic solvents (solvents that can also donate a hydrogen bond, such as other alcohols) and aprotic polar solvents that can act as hydrogen bond acceptors (like ketones and esters). While the large alkyl chain sterically hinders these interactions to some extent, the capacity for hydrogen bonding remains a crucial factor in its solubility profile.

The Impact of Alkyl Chain Length and Branching

The long, fourteen-carbon chain of this compound is the primary contributor to its non-polar nature.[3][9] As the length of the alkyl chain in an alcohol increases, its solubility in polar solvents like water dramatically decreases, while its solubility in non-polar solvents increases.[3][5][8] The branching at the second carbon position in this compound also influences its physical properties, generally leading to a lower melting point and viscosity compared to its linear isomer, 1-tetradecanol. This branching can also affect how the molecule packs with solvent molecules, thereby influencing its solubility. Generally, branched alcohols tend to be more soluble in a wider range of solvents than their linear counterparts due to a disruption of crystal lattice formation.[9]

Predictive Modeling: Hansen Solubility Parameters (HSP)

To move from a qualitative understanding to a quantitative prediction of solubility, we employ Hansen Solubility Parameters (HSP). HSP is a powerful tool that breaks down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The central concept of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of miscibility. A common rule of thumb is that an Ra value of less than 7.0 suggests good miscibility.

Hansen Solubility Parameters for this compound and Common Solvents

Table 1: Estimated Hansen Solubility Parameters for this compound and HSP of Common Organic Solvents (at 25°C)

| Substance | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound (Estimated) | 16.5 | 4.5 | 9.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

Note: Solvent HSP values are from established databases.

Predicted Solubility Profile of this compound

Using the estimated HSP for this compound and the values for the common solvents in Table 1, we can calculate the Ra distance and predict the miscibility.

Table 2: Predicted Miscibility of this compound in Common Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

| Solvent | Ra | Predicted Miscibility |

| n-Hexane | 11.2 | Poorly Miscible / Immiscible |

| Toluene | 7.3 | Borderline Miscibility |

| Diethyl Ether | 4.9 | Miscible |

| Acetone | 6.5 | Miscible |

| Ethyl Acetate | 3.3 | Highly Miscible |

| Isopropanol | 7.5 | Borderline Miscibility |

| Ethanol | 11.8 | Poorly Miscible / Immiscible |

| Methanol | 15.0 | Immiscible |

| Dichloromethane | 3.7 | Highly Miscible |

| Chloroform | 4.1 | Highly Miscible |

Based on these predictions, this compound is expected to be highly miscible with solvents of moderate polarity and hydrogen bonding capability, such as ethyl acetate, dichloromethane, and chloroform. It is predicted to be miscible with acetone and diethyl ether. Its miscibility is likely to be limited in more polar and strongly hydrogen-bonding solvents like ethanol and methanol, as well as in highly non-polar solvents like n-hexane.

Experimental Verification: A Protocol for Visual Miscibility Determination

Theoretical predictions provide a valuable starting point, but experimental verification is crucial for confirming the solubility profile. The following protocol outlines a straightforward visual miscibility titration method.

Materials and Equipment

-

This compound (solute)

-

A selection of organic solvents (as listed in Table 1)

-

Calibrated glass burette (50 mL)

-

Glass vials or test tubes with screw caps (10-20 mL)

-

Vortex mixer

-

Pipettes

-

Analytical balance

Step-by-Step Protocol

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Sample Preparation: Accurately weigh 5.0 g of this compound into a tared glass vial.

-

Titration Setup: Fill the burette with the first organic solvent to be tested. Record the initial volume.

-

Initial Solvent Addition: Slowly add the solvent from the burette to the vial containing this compound in 0.5 mL increments.

-

Mixing: After each addition, cap the vial securely and vortex for 30 seconds to ensure thorough mixing.

-

Observation: After vortexing, allow the mixture to stand for 1 minute and visually inspect for homogeneity. A single, clear phase indicates miscibility at that composition. The presence of two distinct layers, cloudiness, or droplets indicates immiscibility.

-

Endpoint Determination: Continue adding the solvent in increments and observing the mixture until a persistent single phase is achieved. Record the total volume of solvent added. This represents the point of complete miscibility.

-

Repeatability: Repeat the titration for each solvent at least three times to ensure the reproducibility of the results.

-

Data Recording: Record the volume of solvent required to achieve complete miscibility for each replicate. Calculate the average volume and the solubility in terms of g/100mL.

Data Interpretation

The results of the visual miscibility titration can be used to create a qualitative and semi-quantitative solubility profile. Solvents that require a small volume to dissolve the this compound are considered good solvents, while those that require a large volume or never achieve a single phase are poor solvents.

Logical and Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining and understanding the solubility profile of this compound.

Caption: Workflow for determining the solubility profile of this compound.

Conclusion

This technical guide has provided a multi-faceted approach to understanding the solubility of this compound in organic solvents. By integrating fundamental chemical principles with the predictive power of Hansen Solubility Parameters and a robust experimental protocol, researchers and formulation scientists are empowered to make informed decisions regarding solvent selection. The predominantly non-polar character of this compound, coupled with its capacity for hydrogen bonding, results in a nuanced solubility profile. The predictive model presented herein suggests high miscibility in solvents of moderate polarity and hydrogen bonding strength. The provided experimental workflow offers a practical means to validate these predictions and generate precise quantitative data, ultimately facilitating the successful application of this compound in a wide range of scientific and industrial endeavors.

References

- Chemguide. (n.d.). Alcohols.

- Chemistry LibreTexts. (2015, July 14). 8.2: Structural and Physical Properties of Alcohols.

- meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules [Video]. YouTube.

- ResearchGate. (n.d.). Insights into how carbon chain length and branch position of alcohol solvents affect solid–liquid thermodynamic behavior of form I of probucol.

- Quora. (2018, October 23). Why does the solubility of an alcohol decrease as the length of its carbon chain increase?

- Scribd. (n.d.). Common Organic Solvents.

- Wikipedia. (n.d.). Solvent.

- ResearchGate. (n.d.). Predicting Solvent Blend Miscibility.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-79-1).

- MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.

- Scribd. (2016, May 21). Common Organic Solvents - Table of Properties.

- Solubility of Things. (n.d.). Titration Techniques.

- Royal Australian Chemical Institute. (n.d.). A Guide to Titration.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- wikiHow. (n.d.). How to Perform a Titration.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- James Madison University. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- PubMed. (2013, July). Predicting the octanol solubility of organic compounds.

- Semantic Scholar. (2017, March 16). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.

- MIT Digital Lab Techniques Manual. (2010, February 4). Titration [Video]. YouTube.

- IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.

- Hansen Solubility. (n.d.). Sheet1.

- Practical Solubility Science. (n.d.). HSP Basics.

- ACS Publications. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals.

- ResearchGate. (n.d.). Solubility in alcohols and alcoholysis reactions of carbonates, sulfides, cyanides, and phosphates of alkali metals.

- NIST. (n.d.). This compound.

Sources

- 1. This compound (CAS 19780-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

Thermal stability and decomposition of 2-Hexyl-1-octanol

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Hexyl-1-octanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a C14 branched primary alcohol, is a member of the Guerbet alcohol family, valued for its unique physicochemical properties such as a low melting point, high boiling point, and excellent thermal stability.[1][2] These characteristics make it a critical ingredient in cosmetics, lubricants, and as a chemical intermediate.[1] Understanding its thermal stability and decomposition pathways is paramount for ensuring process safety, predicting product lifespan, and optimizing high-temperature applications. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to characterizing the thermal behavior of this compound, tailored for researchers and drug development professionals.

Physicochemical Characteristics of this compound

The branched nature of this compound significantly influences its physical properties, differentiating it from its linear C14 counterpart. The β-position branching hinders crystallization, resulting in a lower melting point and a broad liquid range.[1][3] These properties are foundational to its performance and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₃₀O | [4] |

| Molecular Weight | 214.39 g/mol | [4] |

| CAS Number | 19780-79-1 | [4] |

| Appearance | Colorless to Almost Colorless Liquid | |

| Boiling Point | 162 °C @ 15 mmHg | [5][6] |

| Melting Point | 13.0 °C (literature) | [5] |

| Flash Point | 110 °C (literature) | |

| Auto-ignition Temp. | Not available | [5] |

| Decomposition Temp. | Not explicitly defined in literature, requires experimental determination | [5] |

Theoretical Framework of Thermal Decomposition

The thermal decomposition of alcohols primarily proceeds through two major pathways: dehydration and dehydrogenation. The dominant pathway is influenced by temperature, pressure, and the presence of catalysts. For a branched primary alcohol like this compound, these reactions dictate the profile of decomposition products.

Dominant Decomposition Pathways

-

Dehydration (Elimination): This pathway involves the removal of a water molecule to form an alkene. For primary alcohols, this is a major route at elevated temperatures. The reaction can be catalyzed by acidic sites or proceed non-catalytically at higher temperatures.[7][8] The initial product would be 2-hexyl-1-octene, though rearrangements to more stable internal alkenes are possible.

-

Dehydrogenation (Oxidation): This pathway involves the removal of a hydrogen molecule (H₂) to form an aldehyde. This reaction is often facilitated by metal catalysts (e.g., copper, nickel) but can also occur thermally.[9][10] The initial product from this compound would be 2-hexyl-octanal. This aldehyde can subsequently undergo further decomposition, such as decarbonylation.

The β-branched structure of Guerbet alcohols is known to confer enhanced thermal and oxidative stability compared to their linear isomers, as the branching can impede certain degradation mechanisms.[1]

Caption: Primary thermal decomposition pathways for this compound.

Experimental Analysis of Thermal Stability

A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition products of this compound. The core techniques are Thermogravimetric Analysis (TGA) for mass loss, Differential Scanning Calorimetry (DSC) for thermal events, and Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.

Caption: Workflow for experimental determination of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the temperature at which decomposition begins.

Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere and Flow Rate: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[11]

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower rate can provide better resolution of thermal events.[12]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the program.

-

Analysis: Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the point where significant mass loss begins. Also, note the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the first derivative of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (heat absorbing) and exothermic (heat releasing) events, such as melting, boiling, and decomposition.

Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere and Flow Rate: Maintain an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C) to observe the melting point.

-

Ramp the temperature from -50 °C to 400 °C at a heating rate of 10 °C/min. Caution: Do not exceed the temperature at which vigorous decomposition occurs as determined by TGA to avoid instrument contamination.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: Identify endothermic peaks corresponding to melting and boiling. Decomposition is often observed as a complex series of overlapping endothermic or exothermic events at higher temperatures.

Analysis of Decomposition Products by GC-MS

To understand the decomposition mechanism, the volatile products must be identified. This is typically achieved by coupling a thermal desorption unit or pyrolyzer to a GC-MS system.

Protocol: Headspace GC-MS of Decomposition Products

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube or a sealed headspace vial.

-

Thermal Decomposition: Heat the sample in the instrument's inlet or an external furnace to the decomposition temperature identified by TGA. Hold at this temperature for a set time (e.g., 1-5 minutes) to allow decomposition products to accumulate in the headspace.

-

Injection: Automatically inject a known volume of the headspace gas onto the GC column.

-

Gas Chromatography:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) suitable for separating hydrocarbons and oxygenates.[13]

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for several minutes, then ramp to a high temperature (e.g., 280 °C) to elute all decomposition products.

-

Carrier Gas: Use helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometry:

-

Acquire mass spectra over a range of m/z 35-550 using electron ionization (EI) at 70 eV.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).[4]

Data Interpretation and Expected Results

-

TGA Curve: A single, sharp mass loss step is expected, corresponding to the vaporization and decomposition of the alcohol. The onset temperature will define the upper limit of its thermal stability.

-

DSC Thermogram: An endothermic peak will be observed at the melting point, followed by a much larger endothermic peak at the boiling point. At higher temperatures, complex peaks associated with decomposition will appear, which can be correlated with the TGA mass loss region.

-

GC-MS Chromatogram: The chromatogram will show multiple peaks corresponding to different decomposition products. Based on the theoretical pathways, one would expect to identify C14 alkenes (from dehydration) and potentially C14 aldehydes (from dehydrogenation), along with smaller hydrocarbon fragments resulting from C-C bond cleavage at higher energies.

Safety Considerations

-

Handling: this compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[5]

-

Thermal Hazards: Heating the alcohol can lead to the generation of flammable vapors. All thermal experiments must be conducted in instruments with proper ventilation and safety interlocks.[14]

-

Decomposition Products: The decomposition of organic materials can produce toxic and/or flammable gases, such as carbon monoxide and various hydrocarbons.[15] Ensure that the exhaust from analytical instruments is properly vented to a fume hood.

Conclusion

This compound possesses favorable thermal stability due to its branched Guerbet structure. A comprehensive analysis combining TGA, DSC, and GC-MS is essential for quantitatively defining its stability limits and elucidating its decomposition mechanisms. The protocols and theoretical framework presented in this guide provide a robust system for researchers to accurately characterize the thermal properties of this compound, enabling its safe and effective use in high-temperature applications and ensuring the stability of formulations.

References

- Kang, M., & Bhan, A. (2016). Kinetics and mechanisms of alcohol dehydration pathways on alumina materials. Catalysis Science & Technology.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Lam, V. D., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.

- RSC Publishing. (n.d.). Kinetics of the catalytic dehydration of ethanol over alumina. Journal of the Chemical Society B: Physical Organic.

- AOCS. (2019). Guerbet Compounds.

- MDPI. (n.d.). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.

- RSC Publishing. (n.d.). Kinetics and mechanisms of alcohol dehydration pathways on alumina materials. Catalysis Science & Technology.

- ACS Publications. (2013). Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3: The Critical Role of Dimer Inhibition.

- MDPI. (n.d.). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.

- Tokyo Chemical Industry UK Ltd. (n.d.). 2-Hexyl-1-n-octanol 19780-79-1.

- Sigma-Aldrich. (n.d.). This compound | 19780-79-1.

- PubMed. (2025). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Materials (Basel).

- CORE. (n.d.). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization.

- The Royal Society. (1925). The mechanism of catalytic decomposition. Proceedings A.

- ChemicalBook. (2025). This compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Boiling Point of 2-Hexyl-1-decanol.

- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.

- Aidic. (n.d.). Ethanol decomposition on transition metal catalysts - synthesis, deactivation and coking mechanism.

- ResearchGate. (n.d.). TGA thermograms of poly(oxyalkylene)alcohols (a) in N 2 and (b) in air.

- ACS Publications. (n.d.). Active Phase–Support Interaction in Phosphotungstic Acid-SiO 2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel.

- ResearchGate. (2025). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.

Sources

- 1. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives [mdpi.com]

- 2. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound [webbook.nist.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 19780-79-1 [chemicalbook.com]

- 7. Kinetics and mechanisms of alcohol dehydration pathways on alumina materials - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. aidic.it [aidic.it]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-octanol is a branched-chain primary alcohol, a member of the class of compounds often referred to as Guerbet alcohols. These molecules are distinguished by their unique β-alkylation, which imparts specific physicochemical properties that are highly valued in various scientific and industrial applications. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physical and chemical properties, synthesis via the Guerbet reaction, current applications, and essential safety and handling information. The content is tailored for professionals in research, and drug development who require a deep, technical understanding of this versatile compound.

Section 1: Chemical Identity and Descriptors

A precise understanding of a chemical entity begins with its unambiguous identification. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section aims to consolidate these identifiers to ensure accurate communication and sourcing.

Nomenclature and Synonyms

The systematic and common names for this compound reflect its molecular structure. The IUPAC name, 2-hexyloctan-1-ol, clearly indicates an eight-carbon (octanol) primary alcohol with a six-carbon (hexyl) substituent at the second position.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value | Source |

| IUPAC Name | 2-hexyloctan-1-ol | |

| CAS Number | 19780-79-1 | [1][2][3] |

| Molecular Formula | C14H30O | [1][2][3] |

| Synonyms | 1-Octanol, 2-hexyl- | [1][2][3] |

| 2-Hexyl-n-octyl Alcohol | Tokyo Chemical Industry Co., Ltd. | |

| 2-hexyloctanol | ||

| 2-hexyloctyl alcohol | ||

| InChI | InChI=1S/C14H30O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | [1][2][3] |

| InChIKey | QNMCWJOEQBZQHB-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CCCCCCC(CCCCCC)CO | |

| PubChem CID | 545551 |

Interrelation of Chemical Identifiers

The various identifiers for this compound are interconnected and provide a hierarchical means of defining the molecule. The relationship between these identifiers is crucial for database searches and regulatory compliance.

Caption: Relationship between chemical identifiers for this compound.

Section 2: Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties. Its branched structure significantly influences its melting point, boiling point, and viscosity compared to its linear isomers.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 214.39 | g/mol | [4], |

| Appearance | Colorless to Almost Colorless Liquid | - | Tokyo Chemical Industry Co., Ltd. |

| Boiling Point | 162 (at 15 mmHg) | °C | [5] |

| Melting Point | 130 | °C | [1] |

| Flash Point | 56 | °C | [1] |

| logP (Octanol/Water Partition Coefficient) | 4.536 | - | [6] |

| Water Solubility (log10WS) | -4.70 | mol/L | [6] |

| Dynamic Viscosity (at 293.36 K) | 0.0226239 | Pa·s | [4] |

Section 3: Synthesis via the Guerbet Reaction

The primary industrial route to this compound and other branched-chain alcohols is the Guerbet reaction, named after Marcel Guerbet.[7] This reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol with the elimination of water.[7] The reaction requires a catalyst and elevated temperatures.[7]

Reaction Mechanism

The Guerbet reaction proceeds through a four-step sequence:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation.

-

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched-chain primary alcohol.

Caption: The four-step mechanism of the Guerbet reaction.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of a Guerbet alcohol and is adapted from a documented synthesis of 2-hexyl-1-decanol.[8][9] This can be modified for the synthesis of this compound by using 1-heptanol as the starting material.

Materials:

-

1-Heptanol

-

Potassium hydroxide (KOH), granular

-

Copper-nickel catalyst on a suitable support (e.g., hydrotalcite)

-

Nitrogen gas (high purity)

Apparatus:

-

Multi-neck round-bottom flask (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Temperature probe and controller

-

Nitrogen inlet

-

Condenser

-

Dean-Stark trap

Procedure:

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-